

Technical Support Center: 6-Formyl-5-methylnicotinic Acid Solubility & Handling Guide

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Compound of Interest

Compound Name: 6-Formyl-5-methylnicotinic acid

Cat. No.: B13538985

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Executive Summary & Chemical Profile[3][4]

6-Formyl-5-methylnicotinic acid presents a dual challenge in aqueous formulation: it is an amphoteric molecule (zwitterionic potential) with a reactive aldehyde handle.[1][2] Poor solubility in neutral water is a thermodynamic characteristic of its crystal lattice energy and isoelectric point, not necessarily a material defect.

This guide provides field-proven protocols to solubilize this compound while preserving the integrity of the formyl group, which is susceptible to oxidation and nucleophilic attack.

Property	Detail	Implication for Solubility
Functional Groups	Pyridine Nitrogen, Carboxylic Acid, Aldehyde	pH-dependent ionization; Reactivity with amine buffers. [1][2]
Predicted pKa	pKa ₁ ≈ 2.5 (Pyridine N), pKa ₂ ≈ 4.8 (COOH)	Least soluble at pH 2.5–4.0 (Isoelectric region).[2]
Reactivity	Electrophilic Aldehyde (C-6)	CRITICAL: Incompatible with primary amines (Tris, Glycine) due to Schiff base formation.[2]
Preferred Solvent	DMSO (Stock), Aqueous Buffer (pH > 6.5)	Soluble as a salt (anionic form) or in polar aprotic solvents.[2]

Troubleshooting Guide (FAQs)

Q1: "I added the powder to neutral water (pH 7), but it remains a suspension. Why?"

Technical Root Cause: While the bulk water is pH 7, the local environment around the dissolving acid crystals rapidly drops to pH 3–4. In this range, the molecule exists largely in its uncharged or zwitterionic form, which has the highest lattice energy and lowest solubility.

Solution: You must drive the equilibrium toward the anionic species.

- Protocol: Do not rely on water alone.[2] Pre-dissolve in a minimal volume of mild base (e.g., 1M NaHCO₃ or 0.1M NaOH) to convert the carboxylic acid to its sodium salt before diluting with water.

Q2: "Can I use Tris-HCl or Glycine to buffer the solution?"

Status:ABSOLUTELY NOT. Mechanism: The aldehyde group at position 6 is highly electrophilic.[2] Primary amines (found in Tris, Glycine, and some cell media) will nucleophilically attack the aldehyde carbon, dehydrating to form a stable Schiff base (imine).

This irreversibly modifies your compound and alters its biological activity. Recommendation:

Use non-nucleophilic buffers:

- Phosphate (PBS/PB)[2]
- HEPES
- MOPS

Q3: "My aqueous stock solution turned yellow/brown after 24 hours. Is it still good?"

Status: Likely degraded. Mechanism: The color change suggests two potential pathways:

- Oxidation: The formyl group (aldehyde) has oxidized to a carboxylic acid (forming a dicarboxylic acid derivative) upon exposure to air.
- Aldol Condensation: In alkaline conditions (pH > 10), the aldehyde can undergo self-polymerization.[2] Corrective Action:
- Prepare aqueous solutions immediately before use.
- Store DMSO stocks at -20°C or -80°C under argon/nitrogen.[2]
- Avoid strong bases (pH > 9) which catalyze aldol reactions.[2]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Preferred)

Target: 50 mM – 100 mM Stock Solution Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous[2]

- Weighing: Weigh the target mass of **6-Formyl-5-methylnicotinic acid**.
- Dissolution: Add anhydrous DMSO to the vial.
- Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

- Note: DMSO disrupts the crystal lattice more effectively than water due to its high dipole moment and lack of hydrogen bond donation, preventing "clumping."
- Storage: Aliquot into amber vials (protect from light) and store at -20°C.
- Usage: Dilute this stock 1:1000 into the final assay buffer (keeping DMSO < 0.1%) to prevent precipitation.

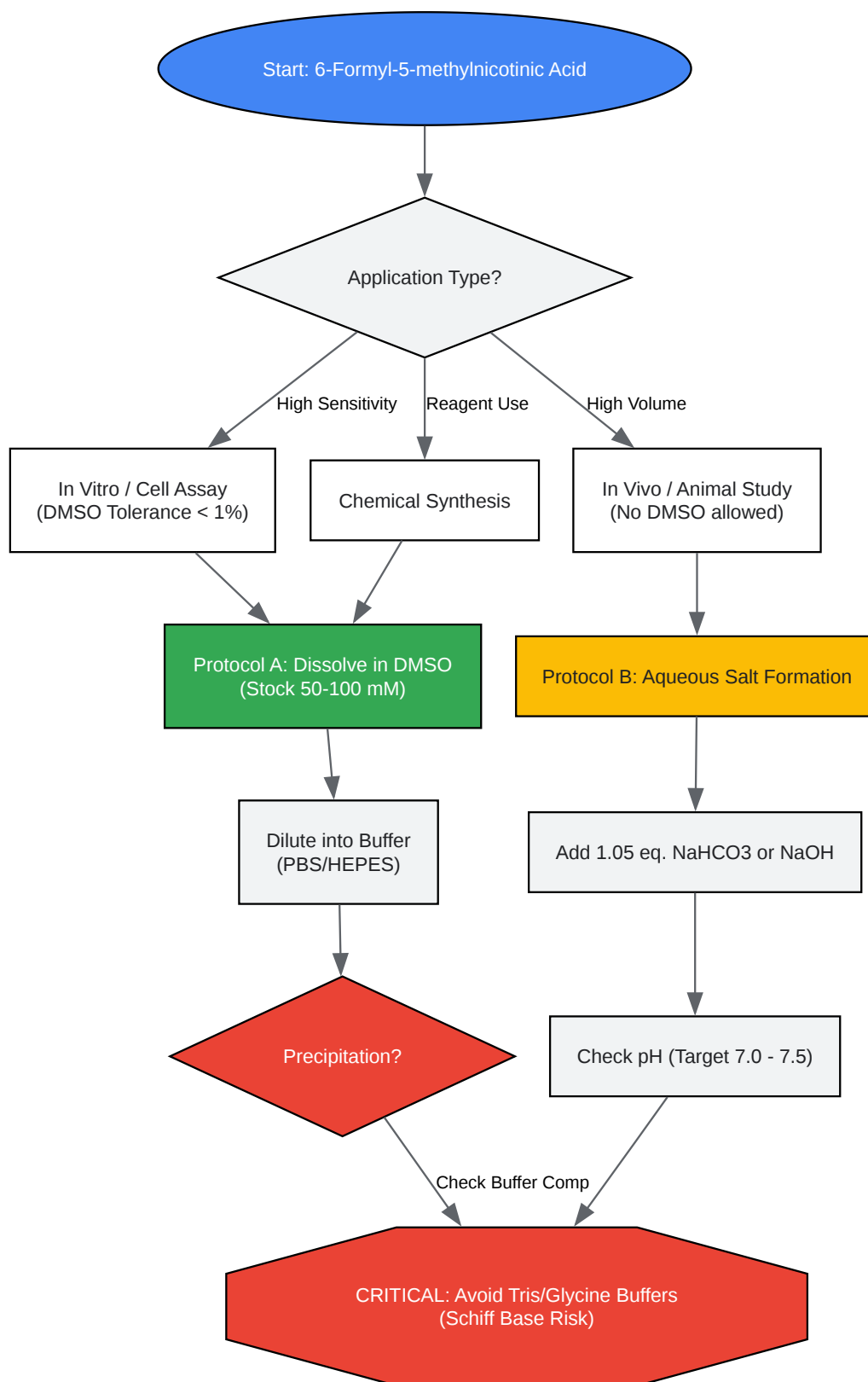
Protocol B: Direct Aqueous Solubilization (Salt Formation)

Target: 10 mM Aqueous Solution (for animal studies or DMSO-sensitive assays) Reagents: 1.0 M Sodium Bicarbonate (NaHCO₃) or 1.0 M NaOH.[2]

- Calculation: Calculate the molar equivalent of base needed. You need 1.05 equivalents of base per mole of acid to ensure full deprotonation.
- Slurry: Suspend the powder in 50% of the final volume of water.
- Titration: Dropwise add the 1.0 M Base while stirring. Monitor clarity.
 - Observation: The solution should turn clear as the pH passes 6.0.
- Adjustment: Once clear, check pH. If pH > 8.0, carefully back-titrate with dilute HCl to pH 7.2–7.4 (physiological range).[2]
- Finalize: Bring to final volume with water or saline.
- Filtration: Sterile filter (0.22 µm PVDF or PES). Do not use Nylon filters (amine interaction risk).[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application needs.



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Figure 1: Decision matrix for solubilizing **6-Formyl-5-methylnicotinic acid** based on experimental constraints.

Quantitative Solubility Estimates

Based on Structure-Property Relationships (SPR) of nicotinic acid derivatives [1, 2]:

Solvent	Estimated Solubility (25°C)	Notes
Water (pH 3-4)	< 1 mg/mL	Poor.[1][2] Molecule is near isoelectric point.
Water (pH 7.4)	> 10 mg/mL	Good.[2] Requires conversion to carboxylate salt.
DMSO	> 50 mg/mL	Excellent.[2] Best for stock solutions.
Ethanol	~ 5-10 mg/mL	Moderate.[1][2] Not recommended for long-term storage (acetal formation risk). [2]

References

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